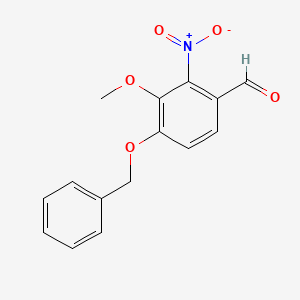

4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

Description

BenchChem offers high-quality 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methoxy-2-nitro-4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5/c1-20-15-13(21-10-11-5-3-2-4-6-11)8-7-12(9-17)14(15)16(18)19/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLAEBPGTQVKBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1[N+](=O)[O-])C=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340125 | |

| Record name | 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2450-27-3 | |

| Record name | 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2450-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde, with the Chemical Abstracts Service (CAS) number 2450-27-3 , is a highly functionalized aromatic aldehyde that serves as a critical intermediate in the synthesis of a variety of complex organic molecules.[1][2] Its unique substitution pattern, featuring a benzyloxy protecting group, a methoxy group, and a nitro group ortho to the aldehyde, provides a rich platform for diverse chemical transformations. This strategic arrangement of functional groups allows for selective reactions, making it a valuable tool in the multi-step synthesis of pharmaceutical agents and other biologically active compounds.

This technical guide provides an in-depth exploration of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde, covering its synthesis, physicochemical properties, and key applications in drug discovery and development. The information presented herein is intended to empower researchers and scientists to effectively utilize this versatile building block in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in experimental design. The key properties of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde are summarized in the table below.

| Property | Value | Source |

| CAS Number | 2450-27-3 | [1][2] |

| Molecular Formula | C₁₅H₁₃NO₅ | [1] |

| Molecular Weight | 287.27 g/mol | [1] |

| Melting Point | 111.5-112.5 °C | [2] |

| Boiling Point | 487.8 ± 45.0 °C at 760 mmHg | [2] |

| Appearance | Yellowish solid | [3] |

| Solubility | Soluble in Dimethylformamide (DMF) and Ethyl Acetate (EtOAc). Recrystallized from acetonitrile. | [3][4] |

Spectroscopic Data:

The structural integrity of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde can be confirmed through various spectroscopic techniques. The following ¹H NMR data provides characteristic proton signals:

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 9.81 ppm | singlet | 1H | Aldehyde proton (-CHO) |

| 7.91 ppm | doublet | 2H | Aromatic protons |

| 7.62 ppm | doublet | 2H | Aromatic protons |

| 7.45 ppm | multiplet | 5H | Aromatic protons (benzyl group) |

| 5.38 ppm | singlet | 2H | Methylene protons (-OCH₂Ph) |

| 3.86 ppm | singlet | 3H | Methoxy protons (-OCH₃) |

Note: ¹H NMR data was obtained in d6-DMSO at 500 MHz.[3]

Synthesis of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde: A Step-by-Step Protocol

The synthesis of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde is typically achieved through the benzylation of 4-hydroxy-3-methoxy-2-nitrobenzaldehyde. This reaction proceeds via a Williamson ether synthesis, a robust and widely used method for forming ethers.

Reaction Scheme:

Caption: Synthesis of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde.

Detailed Experimental Protocol:

This protocol is adapted from established synthetic procedures.[3]

Materials:

-

4-Hydroxy-3-methoxy-2-nitrobenzaldehyde

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Water

-

Methanol

-

Ethyl Acetate (EtOAc)

-

Brine (saturated sodium chloride solution)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10 g of 4-hydroxy-3-methoxy-2-nitrobenzaldehyde in 45 mL of DMF at 25 °C.

-

Addition of Base: To the stirred solution, add 14 g of potassium carbonate. An exothermic reaction may cause a slight temperature increase to approximately 30 °C.

-

Addition of Benzylating Agent: Over a period of 15 minutes, add 7.1 mL of benzyl bromide to the suspension while maintaining the temperature at 30 °C.

-

Reaction: Stir the reaction mixture for 2 hours to ensure the completion of the reaction.

-

Work-up:

-

Cool the reaction mixture to 25 °C.

-

Add 125 mL of water to the mixture.

-

Filter the resulting suspension.

-

Wash the collected solid twice with 50 mL of water.

-

Wash the solid once with a mixture of 10 mL of water and 10 mL of methanol.

-

-

Drying: Dry the yellowish solid product at 40 °C under reduced pressure. A yield of approximately 97% can be expected.[3]

Alternative Work-up for Larger Scale: [3]

-

After the reaction is complete, concentrate the reaction mixture under reduced pressure.

-

Partition the residue between 2 L of water and 2 L of EtOAc.

-

Separate the organic layer and wash it three times with 2 L of brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the dried organic layer under reduced pressure to obtain the crude product.

Applications in Drug Discovery and Organic Synthesis

The strategic placement of the nitro, methoxy, and benzyloxy groups on the benzaldehyde scaffold makes 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde a valuable precursor for the synthesis of various heterocyclic compounds and other complex molecular architectures with potential therapeutic applications.

Precursor for Bioactive Heterocycles:

The aldehyde functionality provides a reactive handle for condensation reactions, while the nitro group can be readily reduced to an amine, which can then participate in cyclization reactions to form nitrogen-containing heterocycles. These heterocyclic scaffolds are prevalent in a vast array of FDA-approved drugs.

Caption: Synthetic pathways from the title compound to heterocycles.

Role as a Versatile Synthetic Intermediate:

Beyond the synthesis of heterocycles, the aldehyde group can undergo a wide range of transformations, including:

-

Wittig and Horner-Wadsworth-Emmons reactions: To form alkenes.

-

Reductive amination: To introduce amine functionalities.

-

Grignard and organolithium additions: To form secondary alcohols.

-

Oxidation: To form the corresponding carboxylic acid.

The benzyloxy group serves as a stable protecting group for the phenolic hydroxyl, which can be deprotected under specific conditions (e.g., hydrogenolysis) at a later stage in a synthetic sequence, revealing a reactive hydroxyl group for further functionalization.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde. It is important to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a cool, dry place, away from incompatible materials. The compound should be stored under an inert atmosphere.[1]

Conclusion

4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of functional groups allows for a wide range of chemical transformations, providing access to complex molecular architectures, including various heterocyclic systems that form the core of many pharmaceutical agents. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications, offering a foundation for researchers and scientists to leverage this important intermediate in their drug discovery and development efforts.

References

Sources

- 1. 4-苄氧基-3-甲氧基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. The Fight Against Cancer: Nitrobenzaldehyde as the Potential Warrior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biosynth.com [biosynth.com]

4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde molecular weight

An In-depth Technical Guide to 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

Abstract: This technical guide provides a comprehensive overview of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde, a key organic intermediate utilized in advanced chemical synthesis. With a molecular weight of 287.27 g/mol , this compound is distinguished by its trifunctional nature, incorporating a reactive aldehyde, a reducible nitro group, and a benzyl-protected phenol.[1] These features make it a valuable building block in the fields of medicinal chemistry and drug development. This document details its physicochemical properties, provides a field-proven synthesis protocol with mechanistic insights, discusses its synthetic applications, and outlines essential safety and handling procedures for laboratory use.

Core Physicochemical & Structural Properties

4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde is a yellowish solid at room temperature.[2] Its structural arrangement—an aldehyde and a nitro group ortho to each other, with adjacent methoxy and benzyloxy groups—creates a unique electronic and steric environment that dictates its reactivity. The benzyloxy group serves as a common protecting group for the phenolic hydroxyl, which can be selectively removed in later synthetic stages, adding to the compound's versatility.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Weight | 287.27 g/mol | [1] |

| Exact Mass | 287.26742 g/mol | [2][3] |

| Molecular Formula | C₁₅H₁₃NO₅ | [1][2][3] |

| CAS Number | 2450-27-3 | [1][2] |

| Melting Point | 111.5-112.5 °C | [2][3] |

| Boiling Point | 487.8 ± 45.0 °C at 760 mmHg | [2][3] |

| Appearance | Yellowish Solid | [2] |

| Storage | 2-8°C, Inert Atmosphere | [1] |

Chemical Structure

Caption: Structure of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde.

Synthesis and Mechanistic Insights

The principal synthesis of this compound is achieved via a Williamson ether synthesis. This standard yet highly effective method involves the O-alkylation of a phenol with an alkyl halide. The choice of reagents and conditions is critical for achieving a high yield and purity.

Causality Behind Experimental Choices:

-

Precursor: The synthesis begins with 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde.[2] This precursor already contains the required aldehyde, nitro, and methoxy functionalities in the correct orientation.

-

Base: Potassium carbonate (K₂CO₃) is employed as a mild inorganic base.[2] Its function is to deprotonate the acidic phenolic hydroxyl group, forming a phenoxide anion. This anion is a potent nucleophile, ready to attack the electrophilic benzyl source. Using a mild base prevents undesirable side reactions that could occur with stronger bases, such as reactions involving the aldehyde group.

-

Solvent: Dimethylformamide (DMF) is the solvent of choice.[2] As a polar aprotic solvent, it effectively dissolves the ionic intermediates (the phenoxide salt) while not participating in the reaction itself (i.e., it doesn't protonate the nucleophile). This enhances the rate of the Sₙ2 reaction.

-

Alkylating Agent: Benzyl bromide serves as the source of the benzyl protecting group.[2] It provides an electrophilic carbon atom that is readily attacked by the nucleophilic phenoxide. The bromide is an excellent leaving group, facilitating the reaction.

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures.[2]

Materials:

-

4-Hydroxy-3-methoxy-2-nitrobenzaldehyde (1.0 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Benzyl Bromide (1.2 eq)

-

Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde (e.g., 155 g, 786 mmol) in DMF (1500 mL) in a suitable reaction vessel equipped with a magnetic stirrer.[2]

-

To the stirred solution, add potassium carbonate (e.g., 217 g, 1.57 mol).[2]

-

Slowly add benzyl bromide (e.g., 161 g, 0.94 mol) to the suspension. A slight exotherm may be observed.[2]

-

Stir the reaction mixture vigorously at room temperature for 16-24 hours to ensure the reaction goes to completion.[2]

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DMF.[2]

-

Partition the resulting residue between water (2 L) and Ethyl Acetate (2 L).[2]

-

Separate the organic layer and wash it sequentially with brine (3 x 2 L) to remove any remaining water-soluble impurities.[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]

-

Purification: Triturate the resulting solid with a suitable solvent like diethyl ether or perform recrystallization to obtain the final product as a yellowish solid.[2] A reported yield for a similar procedure is approximately 97%.[2]

Synthesis Workflow Diagram

Caption: Williamson ether synthesis workflow for the target compound.

Applications in Research and Drug Development

The synthetic utility of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde stems from the distinct reactivity of its three functional groups, allowing for sequential and controlled chemical transformations. It is not typically an active pharmaceutical ingredient itself but rather a sophisticated building block for constructing more complex molecular architectures.[4]

-

Aldehyde Group: This group is a versatile handle for C-C and C-N bond formation. It can undergo nucleophilic addition, condensation reactions (like Knoevenagel or Wittig), and reductive amination to introduce amine-containing side chains.

-

Nitro Group: The aromatic nitro group is a powerful electron-withdrawing group but its primary utility lies in its reduction to an aniline (amino group). This transformation introduces a key nucleophilic site, fundamental to the structure of countless pharmaceutical agents for the formation of amides, sulfonamides, and ureas.

-

Benzyloxy Protecting Group: The benzyl ether is stable to a wide range of reaction conditions used to modify the aldehyde and nitro groups. When desired, it can be cleanly removed via catalytic hydrogenolysis (H₂/Pd-C), revealing the free phenol. This hydroxyl group can then be used for further functionalization, acting as a hydrogen bond donor or a point of attachment.

This strategic combination of functionalities makes the compound an ideal precursor for synthesizing substituted quinolines, benzimidazoles, and other heterocyclic systems that form the core of many modern drugs. Its isomeric and related structures are known precursors for Schiff bases, which are investigated for creating enzyme mimics and other bioactive molecules.[5]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount to ensure safety. The compound is classified as hazardous, and appropriate precautions must be taken.

GHS Hazard Information[1]

| Pictogram | Signal Word | Hazard Statements |

| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment:

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).[6]

-

Body Protection: A standard laboratory coat should be worn.

-

-

Hygiene: Avoid breathing dust.[6] Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[7]

Storage Recommendations

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

For long-term stability, store under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C).[1]

-

Keep away from strong oxidizing agents and strong bases.[7]

Conclusion

4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde is a high-value synthetic intermediate whose molecular structure is ideally suited for complex organic synthesis. Its molecular weight is 287.27 g/mol .[1] The strategic placement of an aldehyde, a reducible nitro group, and a cleavable benzyl protecting group provides chemists and drug development professionals with a versatile platform for building elaborate molecular frameworks. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is essential for leveraging its full potential in the laboratory.

References

-

PubChem. (n.d.). 4-(Benzyloxy)-3-methoxybenzaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxy-3-methoxybenzaldehyde. Retrieved from [Link]

Sources

Technical Whitepaper: Structural Elucidation & Analytical Profiling of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

[1]

Executive Summary

4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde is a pharmacophore precursor primarily used in the synthesis of 4-anilinoquinazolines.[1] Its structural integrity is paramount, as the regiochemistry of the nitro group (position 2 vs. position 6) dictates the success of subsequent reductive cyclization steps.[1] This guide provides a definitive elucidation strategy, distinguishing the target molecule from its common regioisomeric impurities using high-resolution NMR, IR, and MS methodologies.[1]

Synthetic Context & Sample Origin

Understanding the synthetic origin is the first step in elucidation, as it predicts the specific impurity profile.[1] The compound is typically derived from Vanillin (4-hydroxy-3-methoxybenzaldehyde) via a two-step sequence: nitration followed by benzylation.[1]

Synthetic Route & Impurity Logic

The nitration of vanillin is the regiodetermining step.[1] While the 2-position is favored due to hydrogen bonding stabilization, the 6-nitro isomer (CHO=1, NO2=6) is a potential byproduct.[1]

Figure 1: Synthetic pathway highlighting the origin of the critical regioisomeric impurity.[1]

Structural Elucidation (Multi-Modal)

The primary challenge is confirming the 2-nitro substitution pattern. The 6-nitro isomer has an identical mass and functional groups but distinct proton coupling patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for establishing regiochemistry.

1H NMR Analysis (500 MHz, DMSO-d6)

The "Smoking Gun" for the 2-nitro isomer is the AB coupling system of protons H5 and H6.[1]

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Justification |

| 9.81 | Singlet (s) | 1H | CHO (H1) | Characteristic aldehyde proton.[1] |

| 7.91 | Doublet (d) | 1H | Ar-H6 | Deshielded by ortho-CHO and meta-NO2.[1] Coupled to H5. |

| 7.62 | Doublet (d) | 1H | Ar-H5 | Shielded relative to H6 due to ortho-OBn.[1] Coupled to H6. |

| 7.35 – 7.48 | Multiplet (m) | 5H | Benzyl-Ar | Overlapping protons of the benzyl protecting group.[1] |

| 5.38 | Singlet (s) | 2H | O-CH2-Ph | Benzylic methylene protons.[1][2] |

| 3.86 | Singlet (s) | 3H | O-CH3 | Methoxy group at C3.[1] |

Critical Differentiation:

-

Target (2-Nitro): H5 and H6 are adjacent (ortho).[1] They appear as two doublets with a coupling constant (

) of ~8.8 Hz . -

Impurity (6-Nitro): H2 and H5 are para to each other.[1] They would appear as two singlets (or have negligible para-coupling).

13C NMR Analysis (125 MHz, DMSO-d6)

-

Carbonyl (CHO): ~188.0 ppm.

-

Aromatic C-O: ~150-155 ppm (C3, C4).[1]

-

Aromatic C-N: ~140 ppm (C2).

-

Benzylic CH2: ~71.0 ppm.[1]

-

Methoxy CH3: ~56.5 ppm.[1]

Connectivity Visualization (HMBC/NOESY)

To rigorously prove the structure without relying solely on coupling constants, NOESY (Nuclear Overhauser Effect Spectroscopy) is used.

Mass Spectrometry (MS)

-

Ionization Mode: ESI (+) or EI.

-

Molecular Ion:

(ESI). -

Fragmentation Pattern (EI):

Infrared Spectroscopy (FT-IR)

-

Aldehyde C=O: Sharp band at 1690–1700 cm⁻¹ .[1]

-

Nitro Group (

): Asymmetric stretch at 1530–1540 cm⁻¹ ; Symmetric stretch at 1350 cm⁻¹ . -

Ether (C-O-C): 1260 cm⁻¹.

Physical Properties & Quality Control

Crystallographic Data[1]

HPLC Method for Purity Profiling

To quantify the 6-nitro impurity, the following method is recommended:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 30% B to 90% B over 20 minutes.

-

Detection: UV at 254 nm (aromatic) and 320 nm (nitro-conjugation).[1]

-

Retention Time Logic: The 2-nitro isomer (target) is more sterically crowded and typically elutes slightly after the 6-nitro isomer due to differences in planarity and interaction with the stationary phase.[1]

References

- Regioselectivity of Nitration of Vanillin.

-

Process for preparation of 3-methoxy-4-hydroxybenzaldehyde derivatives. US Patent 4151207A.[1] Retrieved from

- Spectroscopic Data of Benzyl Ethers.National Institute of Standards and Technology (NIST) Chemistry WebBook.

A Comprehensive Technical Guide to 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

This guide provides an in-depth exploration of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde, a key aromatic aldehyde intermediate in organic synthesis. Intended for researchers, chemists, and professionals in drug development, this document details its chemical identity, physicochemical properties, a validated synthesis protocol, and its applications, with a focus on the rationale behind the procedural steps.

Chemical Identity and Physicochemical Properties

Systematic identification and understanding the physical characteristics of a compound are foundational to its application in research and development.

IUPAC Nomenclature and Chemical Identifiers

The formal name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde .[1] This name is derived from the parent molecule, benzaldehyde, with substituents numbered according to IUPAC rules, giving the aldehyde functional group the highest priority (position 1). The substituents are then listed alphabetically: benzyloxy, methoxy, and nitro at positions 4, 3, and 2, respectively.[2]

| Identifier | Value | Source |

| CAS Number | 2450-27-3 | [1] |

| Molecular Formula | C₁₅H₁₃NO₅ | [1][3] |

| Molecular Weight | 287.27 g/mol | [1][3] |

| Canonical SMILES | COC1=C(C=CC(=C1[O-])C=O)OCC2=CC=CC=C2 | [3] |

| InChIKey | Not readily available |

Physicochemical Characteristics

These properties are critical for determining appropriate solvents for reactions and purification, as well as understanding the compound's physical state under various conditions.

| Property | Value | Source |

| Melting Point | 111.5-112.5 °C | [1] |

| Boiling Point | 487.8 ± 45.0 °C at 760 mmHg | [1] |

| Appearance | Yellowish solid | [1] |

| Storage | Inert atmosphere, 2-8°C | [3] |

Synthesis Protocol: A Validated Approach

The synthesis of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde is typically achieved through the benzylation of 4-hydroxy-3-methoxy-2-nitrobenzaldehyde. The following protocol is a robust and scalable method.

Reaction Scheme

Caption: Synthesis of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde.

Step-by-Step Methodology

This protocol is based on a well-established Williamson ether synthesis.

Materials:

-

4-Hydroxy-3-methoxy-2-nitrobenzaldehyde

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxy-3-methoxy-2-nitrobenzaldehyde in DMF. The use of DMF, a polar aprotic solvent, is crucial as it effectively dissolves the starting material and the potassium carbonate, facilitating the reaction.

-

Addition of Base: To the stirred solution, add potassium carbonate.[1] The carbonate acts as a base to deprotonate the hydroxyl group of the starting material, forming a phenoxide ion. This deprotonation is essential to increase the nucleophilicity of the oxygen atom.

-

Addition of Benzylating Agent: Slowly add benzyl bromide to the reaction mixture.[1] The electrophilic benzylic carbon of benzyl bromide is then susceptible to nucleophilic attack by the phenoxide ion.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 16 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the DMF.

-

Partition the residue between water and ethyl acetate.[1] This step is to separate the desired organic product from inorganic salts and any remaining DMF.

-

Wash the organic layer sequentially with water and brine. The brine wash helps to remove any residual water from the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate.[1]

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Triturate the resulting solid with an appropriate solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) to obtain the purified 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde as a yellowish solid.[1]

-

Applications in Research and Drug Discovery

4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Precursor for Biologically Active Compounds

The benzaldehyde functional group is a reactive handle for various chemical transformations, making this compound a valuable building block. Its derivatives have been investigated for a range of biological activities. For instance, the benzyloxybenzaldehyde scaffold has been identified as a promising starting point for the development of selective inhibitors for aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer.[4]

Role in Multi-step Organic Synthesis

The nitro group on the aromatic ring can be readily reduced to an amine, which can then be further functionalized. This opens up pathways to a wide array of substituted aromatic compounds. Additionally, the aldehyde can participate in reactions such as Wittig reactions, aldol condensations, and reductive aminations to build molecular complexity.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.8-10.0 ppm), the aromatic protons on both benzene rings, the benzylic protons of the benzyloxy group (a singlet around 5.0-5.5 ppm), and the methoxy protons (a singlet around 3.9-4.0 ppm). A reported ¹H-NMR spectrum in d6-DMSO shows peaks at 3.86 (s, 3H), 5.38 (s, 2H), 7.45 (m, 5H), 7.62 (d, 2H), 7.91 (d, 2H), and 9.81 (s, 1H) ppm.[1]

-

¹³C NMR: The carbon NMR would display signals for the carbonyl carbon of the aldehyde, the aromatic carbons, the benzylic carbon, and the methoxy carbon.

-

IR Spectroscopy: The infrared spectrum should exhibit a strong carbonyl (C=O) stretching band for the aldehyde around 1700 cm⁻¹, C-O stretching bands for the ether and methoxy groups, and characteristic bands for the nitro group.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight.

Conclusion

4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde is a valuable and versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its synthesis is straightforward, and its functional groups offer multiple avenues for further chemical modification. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory.

References

-

Vedantu. The IUPAC name of the compound a 4methoxy2nitrobenzaldehyde class 11 chemistry CBSE. [Link]

-

MDPI. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. [Link]

Sources

An In-depth Technical Guide to the Spectral Data of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic organic chemistry, particularly as a versatile intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Its unique substitution pattern, featuring a benzyloxy group for protection or modulation of solubility, a methoxy group influencing electronic properties, and a nitro group that can serve as a handle for further transformations or as a pharmacophore itself, makes it a valuable building block. Understanding the structural and electronic properties of this molecule is paramount for its effective utilization in drug design and development. This technical guide provides a comprehensive analysis of the spectral data of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde, offering insights into its molecular structure and spectroscopic characteristics. This document is intended to serve as a detailed reference for researchers and scientists engaged in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.

Synthesis and Molecular Structure

The synthesis of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde is typically achieved through the benzylation of 4-hydroxy-3-methoxy-2-nitrobenzaldehyde. This reaction involves the protection of the phenolic hydroxyl group as a benzyl ether, a common strategy in multi-step organic synthesis to prevent unwanted side reactions.

A representative synthetic protocol involves dissolving 4-hydroxy-3-methoxy-2-nitrobenzaldehyde in a polar aprotic solvent such as dimethylformamide (DMF), followed by the addition of a base, commonly potassium carbonate, to deprotonate the hydroxyl group. Benzyl bromide is then introduced as the alkylating agent. The reaction mixture is stirred, typically at room temperature, to facilitate the nucleophilic substitution reaction, yielding the desired product.[1]

The molecular structure of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde, with the chemical formula C15H13NO5 and a molecular weight of 287.27 g/mol , is characterized by a benzene ring substituted with an aldehyde, a nitro group, a methoxy group, and a benzyloxy group.[2] The spatial arrangement and electronic interplay of these functional groups dictate the molecule's reactivity and its spectroscopic signatures.

Spectroscopic Analysis

A thorough characterization of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information about the molecule's structure.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of a solid organic compound like 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.8 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a clean, dry NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interfering signals.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then "locked" onto the deuterium signal of the solvent to stabilize the magnetic field. Shimming is performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining high-resolution spectra.[3]

-

Acquisition: A standard one-pulse experiment is typically used. Key parameters to be set include the spectral width, acquisition time, and the number of scans. For a dilute sample, a greater number of scans may be necessary to achieve an adequate signal-to-noise ratio.

-

Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform to convert the time-domain data into the frequency-domain spectrum. Phasing and baseline correction are then performed to obtain a clean, interpretable spectrum.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde in deuterated dimethyl sulfoxide (d6-DMSO) exhibits characteristic signals corresponding to the different types of protons in the molecule.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.81 | Singlet | 1H | Aldehyde proton (-CHO) |

| 7.91 | Doublet | 2H | Aromatic protons |

| 7.62 | Doublet | 2H | Aromatic protons |

| 7.45 | Multiplet | 5H | Phenyl protons of the benzyloxy group |

| 5.38 | Singlet | 2H | Methylene protons of the benzyloxy group (-OCH₂Ph) |

| 3.86 | Singlet | 3H | Methoxy protons (-OCH₃) |

Data obtained from a 500 MHz spectrum in d6-DMSO.[1]

Causality Behind Signal Assignments:

-

Aldehyde Proton (9.81 ppm): The aldehyde proton is highly deshielded due to the strong electron-withdrawing effect of the carbonyl group and its anisotropic effect, resulting in a characteristic downfield chemical shift.[2]

-

Aromatic Protons (7.91 and 7.62 ppm): The protons on the substituted benzene ring are in the aromatic region. Their specific chemical shifts and splitting patterns are influenced by the electronic effects of the substituents (nitro, methoxy, benzyloxy, and aldehyde groups).

-

Benzyloxy Phenyl Protons (7.45 ppm): The five protons of the unsubstituted phenyl ring of the benzyloxy group appear as a multiplet in the aromatic region.

-

Benzyloxy Methylene Protons (5.38 ppm): The two protons of the methylene bridge are adjacent to an oxygen atom, which deshields them, causing their signal to appear around 5.38 ppm. The singlet multiplicity indicates no adjacent protons.

-

Methoxy Protons (3.86 ppm): The three protons of the methoxy group are shielded compared to the other protons and appear as a sharp singlet, characteristic of a methyl group attached to an oxygen atom.

Caption: ¹H NMR assignments for 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. As the natural abundance of the ¹³C isotope is low, signal acquisition typically requires a larger number of scans compared to ¹H NMR.[4]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.8 mL of deuterated solvent) is generally required compared to ¹H NMR.

-

Instrument Setup: Similar to ¹H NMR, the instrument is locked and shimmed.

-

Acquisition: A standard proton-decoupled pulse sequence is commonly used to simplify the spectrum by removing C-H coupling, resulting in a spectrum where each unique carbon atom appears as a singlet.[5]

-

Processing: The FID is processed using a Fourier transform, followed by phasing and baseline correction.

Predicted ¹³C NMR Spectral Data and Interpretation

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~190 | Aldehyde Carbonyl (C=O) |

| ~160-150 | Aromatic carbons attached to oxygen |

| ~140-120 | Aromatic carbons |

| ~115-110 | Aromatic carbons |

| ~70 | Benzyloxy Methylene Carbon (-OCH₂Ph) |

| ~56 | Methoxy Carbon (-OCH₃) |

Causality Behind Predicted Signal Assignments:

-

Carbonyl Carbon (~190 ppm): The aldehyde carbonyl carbon is significantly deshielded and appears at a very downfield chemical shift.

-

Aromatic Carbons (~160-110 ppm): The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. Carbons attached to electron-donating groups (methoxy, benzyloxy) will be more shielded (appear at a higher field) than those near electron-withdrawing groups (nitro, aldehyde).

-

Benzyloxy Methylene Carbon (~70 ppm): This aliphatic carbon is attached to an oxygen atom, causing a downfield shift compared to a typical alkane carbon.

-

Methoxy Carbon (~56 ppm): The methyl carbon of the methoxy group is also deshielded by the adjacent oxygen atom.

Caption: Predicted ¹³C NMR chemical shift regions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique for analyzing solid samples with minimal preparation.[3][8]

-

Instrument Setup: A background spectrum of the clean ATR crystal is recorded.

-

Sample Analysis: A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.[5][9]

-

Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Predicted FTIR Spectral Data and Interpretation

Based on the functional groups present in 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde, the following characteristic absorption bands are expected:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Aliphatic (methoxy and methylene) |

| ~2850 and ~2750 | C-H stretch | Aldehyde (Fermi doublet) |

| ~1700 | C=O stretch | Aldehyde |

| ~1600, ~1480 | C=C stretch | Aromatic ring |

| ~1520, ~1340 | N-O asymmetric and symmetric stretch | Nitro group |

| ~1260, ~1030 | C-O stretch | Ether (methoxy and benzyloxy) |

Causality Behind Vibrational Frequencies:

-

Aldehyde C-H and C=O Stretches: The aldehyde group exhibits a characteristic C=O stretching vibration around 1700 cm⁻¹ and a distinctive pair of C-H stretching bands.

-

Nitro Group Stretches: The nitro group shows two strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds.

-

Aromatic and Aliphatic C-H Stretches: The spectrum will show absorptions for both aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds (below 3000 cm⁻¹).

-

Ether C-O Stretches: The C-O stretching vibrations of the methoxy and benzyloxy groups will appear in the fingerprint region of the spectrum.

Caption: Key functional groups and their expected IR absorptions.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation of the molecule, providing a fingerprint-like mass spectrum that can be used for structural elucidation.[10]

Experimental Protocol: Electron Ionization Mass Spectrometry

-

Sample Introduction: A small amount of the solid sample is introduced into the ion source, often via a direct insertion probe, and vaporized by heating.[8]

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺•).[10]

-

Fragmentation: The molecular ion, being highly energetic, undergoes fragmentation to produce a series of smaller, charged fragments.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus mass-to-charge ratio.

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde is expected to show a molecular ion peak at m/z 287, corresponding to the molecular weight of the compound. Due to the nature of EI, this peak may be of low intensity. The most prominent peaks in the spectrum will correspond to stable fragment ions.

Plausible Fragmentation Pathways:

-

Loss of H•: A peak at m/z 286 [M-H]⁺ may be observed due to the loss of the aldehydic hydrogen.

-

Loss of •NO₂: A significant fragment at m/z 241 [M-NO₂]⁺ is expected due to the cleavage of the C-N bond.

-

Formation of the Tropylium Cation: The most characteristic fragmentation for benzylic compounds is the cleavage of the C-O bond of the benzyl ether to form the highly stable tropylium cation at m/z 91 ([C₇H₇]⁺). This is often the base peak in the spectrum.

-

Loss of the Benzyl Group: Cleavage of the benzyl group can also lead to a fragment at m/z 196 [M-C₇H₇]⁺.

-

Loss of CHO: A fragment corresponding to the loss of the aldehyde group [M-CHO]⁺ at m/z 258 may also be present.

Caption: Plausible EI-MS fragmentation pathways.

Conclusion

The comprehensive spectral analysis of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde provides a detailed structural fingerprint of this important synthetic intermediate. The ¹H NMR spectrum confirms the presence and connectivity of all proton environments, while the predicted ¹³C NMR spectrum offers insight into the carbon skeleton. FTIR spectroscopy identifies the key functional groups, and mass spectrometry reveals the molecular weight and characteristic fragmentation patterns. This in-depth guide, by explaining the causality behind the spectral data and providing standardized experimental protocols, serves as a valuable resource for researchers, enabling the confident identification and utilization of this compound in the development of novel chemical entities with potential therapeutic applications.

References

-

Abril, M. A., & Varetti, E. L. (2000). Vibrational and theoretical study of 2-nitrobenzaldehyde, 3-nitrobenzaldehyde and 4-nitrobenzaldehyde. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(4), 755–766. [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. [Link]

-

PubChem. (n.d.). 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde. Retrieved February 7, 2026, from [Link]

-

Royal Society of Chemistry. (2014). Electronic Supplementary Information. [Link]

-

Shimadzu. (n.d.). Ionization Modes: EI. Retrieved February 7, 2026, from [Link]

-

SpectraBase. (n.d.). 4-Benzyloxy-3-methoxy-benzaldehyde - Optional[13C NMR] - Chemical Shifts. Retrieved February 7, 2026, from [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Examples. Retrieved February 7, 2026, from [Link]

-

University of Notre Dame. (n.d.). Ionization Modes // Mass Spectrometry & Proteomics Facility. Retrieved February 7, 2026, from [Link]

-

Jasco. (n.d.). Quantitative Analysis of Powdered Solids with FTIR-ATR. Retrieved February 7, 2026, from [Link]

-

Chudasama, V., et al. (2015). A facile, one-pot procedure for the conversion of aromatic aldehydes to esters, as well as thioesters and amides, via acyl hydrazides. Organic & Biomolecular Chemistry, 13(21), 5935–5944. [Link]

-

Mesbah Energy. (2021, September 27). Spectroscopy 13C NMR and 1H NMR. [Link]

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved February 7, 2026, from [Link]

-

University of Oxford. (n.d.). CHEMISTRY RESEARCH LABORATORY A User Guide to Modern NMR Experiments. [Link]

Sources

- 1. 4-Benzyloxy-3-methoxyphenylacetonitrile [webbook.nist.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 4. 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. modgraph.co.uk [modgraph.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. agilent.com [agilent.com]

- 9. jasco.co.uk [jasco.co.uk]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

Introduction

In the landscape of synthetic organic chemistry and drug development, the unambiguous structural characterization of molecules is a cornerstone of progress. 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde is a key intermediate in the synthesis of various pharmaceutical and biologically active compounds. Its precise molecular architecture, featuring a densely substituted aromatic ring, necessitates a robust analytical approach for verification. Among the suite of spectroscopic techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as the most powerful tool for elucidating the detailed structural features of organic molecules in solution.

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde. We will deconstruct the spectrum by predicting the chemical shifts, multiplicities, and coupling constants of each proton based on fundamental principles of molecular structure and electronic effects. This theoretical framework will be validated with a detailed experimental protocol and an interpretation of spectral data, offering researchers a definitive reference for the characterization of this important synthetic building block.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the distinct proton environments within the molecule. The structure of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde contains several unique sets of protons, which have been systematically labeled below for clarity.

Figure 1: Molecular structure of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde with key proton environments labeled.

The molecule has five distinct types of protons:

-

Hₐ: The aldehyde proton.

-

Hₑ: The two protons on the main substituted aromatic ring.

-

Hₑ: The two benzylic methylene protons of the benzyloxy group.

-

Hₑ: The three methyl protons of the methoxy group.

-

Hₑ: The five protons on the terminal phenyl ring of the benzyloxy group.

Theoretical ¹H NMR Spectral Prediction: A Mechanistic Approach

The chemical shift (δ) of a proton is exquisitely sensitive to its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift.[1][2]

Aldehyde Proton (Hₐ)

The aldehyde proton is directly attached to a carbonyl carbon. The powerful anisotropic effect of the C=O double bond, combined with its inductive electron-withdrawing nature, strongly deshields this proton.[3] Consequently, it is expected to resonate at a very downfield position.

-

Predicted Multiplicity: Singlet (s), as there are no protons on the adjacent carbon atom (C-1) to cause splitting.

Substituted Benzaldehyde Ring Protons (Hₑ₁ and Hₑ₂)

There are two protons on the central aromatic ring, H-5 (Hₑ₂) and H-6 (Hₑ₁). Their chemical shifts are governed by the cumulative effects of four substituents:

-

-CHO (at C-1): A strong electron-withdrawing group that deshields ortho (H-6) and para (H-4, substituted) protons.

-

-NO₂ (at C-2): An extremely potent electron-withdrawing group via induction and resonance, causing significant downfield shifts for adjacent protons.[6][7]

-

-OCH₃ (at C-3): An electron-donating group through resonance, which shields ortho (C-2, C-4) and para (C-6) positions.[8]

-

-OCH₂Ph (at C-4): Also an electron-donating group, shielding its ortho (C-3, C-5) and para (C-1, substituted) positions.

Analysis for H-6 (Hₑ₁): This proton is ortho to the strongly deshielding aldehyde group and para to the shielding methoxy group. The net effect is a significant downfield shift. Analysis for H-5 (Hₑ₂): This proton is meta to the aldehyde group and ortho to the shielding benzyloxy group. It is also meta to the strongly deshielding nitro group.

Given the proximity of H-6 to the aldehyde group, it is predicted to be the more downfield of the two. These two protons are ortho to each other and will therefore split each other's signals.

-

Predicted Chemical Shift (δ): 7.5 – 8.0 ppm.

-

Predicted Multiplicity: Two doublets (d). H-6 will appear as a doublet due to coupling with H-5, and H-5 will appear as a doublet due to coupling with H-6.

-

Predicted Coupling Constant (J): A typical ortho-coupling constant (³J) of 7–10 Hz is expected.[9][10]

Benzyloxy Protons (Hₑ and Hₑ)

-

Methylene Protons (-CH₂-, Hₑ): These protons are in a benzylic position and are also attached to an electronegative oxygen atom. This dual influence results in a notable downfield shift.[5]

-

Predicted Chemical Shift (δ): 5.2 – 5.4 ppm.

-

Predicted Multiplicity: Singlet (s), as there are no adjacent protons.

-

-

Phenyl Protons (-C₆H₅, Hₑ): The five protons on the terminal phenyl ring are in a standard aromatic environment. Due to free rotation around the C-C and C-O single bonds, they often appear as a single, complex signal.

-

Predicted Chemical Shift (δ): 7.3 – 7.5 ppm.[11]

-

Predicted Multiplicity: Multiplet (m).

-

Methoxy Protons (-OCH₃, Hₑ)

The methyl protons of the methoxy group are attached to an oxygen atom, which shifts them downfield relative to an alkyl C-H. They are a reliable indicator group in NMR.[8][12]

-

Predicted Chemical Shift (δ): 3.8 – 4.0 ppm.

-

Predicted Multiplicity: Singlet (s), with an integral of 3H.

Summary of Predicted Spectral Data

| Proton Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Predicted J (Hz) |

| Hₐ | Aldehyde (-CHO) | 9.8 – 10.2 | Singlet (s) | 1H | N/A |

| Hₑ₁ | Aromatic (H-6) | 7.7 – 8.0 | Doublet (d) | 1H | 7–10 |

| Hₑ₂ | Aromatic (H-5) | 7.5 – 7.7 | Doublet (d) | 1H | 7–10 |

| Hₑ | Phenyl (-C₆H₅) | 7.3 – 7.5 | Multiplet (m) | 5H | N/A |

| Hₑ | Methylene (-CH₂-) | 5.2 – 5.4 | Singlet (s) | 2H | N/A |

| Hₑ | Methoxy (-OCH₃) | 3.8 – 4.0 | Singlet (s) | 3H | N/A |

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The acquisition of a high-quality ¹H NMR spectrum is contingent upon meticulous sample preparation.[13][14] This protocol outlines a self-validating system to ensure reproducibility and accuracy.

Methodology

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are common choices. For this compound, DMSO-d₆ is often preferred due to the polarity imparted by the nitro and aldehyde groups.

-

Sample Preparation:

-

Accurately weigh approximately 10-15 mg of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.[15]

-

Gently agitate the vial to ensure complete dissolution. The solution must be free of any solid particulates.

-

-

Filtration and Transfer:

-

Prepare a micro-filter by placing a small plug of cotton or glass wool into a Pasteur pipette.

-

Using the pipette, transfer the solution from the vial into a clean, high-quality 5 mm NMR tube, filtering it in the process to remove any microscopic solids.[16]

-

-

NMR Instrument Setup & Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve maximum homogeneity, which is critical for high resolution.

-

Set the spectral reference using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

Acquire the ¹H NMR spectrum. Typically, 16-64 scans are sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.

-

Sources

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. connectsci.au [connectsci.au]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. acdlabs.com [acdlabs.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. organomation.com [organomation.com]

- 16. ocw.mit.edu [ocw.mit.edu]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the ¹³C NMR of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

Abstract

This technical guide provides a detailed analysis of the anticipated ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde. In the absence of publicly available experimental data for this specific molecule, this guide synthesizes information from analogous compounds and established spectroscopic principles to offer a reliable prediction and interpretation of its ¹³C NMR spectrum. This document serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development for compound characterization and structural verification. The guide outlines the theoretical basis for chemical shift assignments, presents a comprehensive experimental protocol for acquiring high-quality ¹³C NMR spectra, and includes a complete list of references for further investigation.

Introduction: The Significance of ¹³C NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. ¹³C NMR, in particular, provides crucial information about the carbon framework of a compound. Each unique carbon atom in a molecule produces a distinct signal in the spectrum, and the chemical shift (δ) of that signal is highly sensitive to the local electronic environment.[1] This sensitivity allows for the differentiation of carbons in various functional groups and substitution patterns.

4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde is a complex aromatic compound with multiple functional groups, including an aldehyde, a nitro group, a methoxy group, and a benzyloxy group. The electronic effects of these substituents—both inductive and resonance—create a distinct pattern of shielding and deshielding on the aromatic rings and attached carbons. A thorough understanding of its ¹³C NMR spectrum is therefore essential for confirming its synthesis and for any further chemical modifications or biological studies.

Predicted ¹³C NMR Spectral Analysis

The chemical structure of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde with the proposed carbon numbering scheme is presented below. This numbering is crucial for the subsequent assignment of NMR signals.

Caption: Molecular structure and carbon numbering for 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde.

The predicted ¹³C NMR chemical shifts for 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde are summarized in the table below. These predictions are derived from the analysis of substituent effects and comparison with structurally similar compounds.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C7 (CHO) | 188 - 192 | The aldehyde carbonyl carbon is highly deshielded and typically appears in this downfield region.[2][3] |

| C4 | 150 - 155 | Attached to the benzyloxy group, this carbon is deshielded due to the electronegativity of the oxygen atom. |

| C3 | 145 - 150 | Attached to the methoxy group, this carbon is also deshielded by the oxygen. |

| C2 | 140 - 145 | The strong electron-withdrawing effect of the adjacent nitro group significantly deshields this carbon. |

| C1 | 130 - 135 | This carbon is ortho to the aldehyde group and is influenced by its electron-withdrawing nature. |

| C10 | 135 - 138 | The ipso-carbon of the benzyl group, attached to the methylene group. |

| C12, C14 | 128 - 130 | Meta-carbons of the benzyl group, showing typical aromatic carbon chemical shifts. |

| C11, C15 | 127 - 129 | Ortho-carbons of the benzyl group. |

| C13 | 127 - 129 | Para-carbon of the benzyl group. |

| C6 | 120 - 125 | This carbon is influenced by the ortho aldehyde group and the para benzyloxy group. |

| C5 | 115 - 120 | Positioned between two electron-donating groups (methoxy and benzyloxy), this carbon is expected to be more shielded. |

| C9 (CH₂) | 70 - 75 | The benzylic methylene carbon attached to an oxygen atom typically resonates in this range. |

| C8 (OCH₃) | 55 - 60 | The methoxy carbon is a characteristic signal in this region.[4] |

Note: Quaternary carbons (C1, C2, C3, C4, C10) are expected to have weaker signals in a standard proton-decoupled ¹³C NMR spectrum.[1]

Experimental Protocol for ¹³C NMR Acquisition

A standardized protocol is essential for obtaining a high-quality, reproducible ¹³C NMR spectrum. The following methodology is recommended and serves as a self-validating system for ensuring data integrity.

Sample Preparation

-

Mass Determination: Accurately weigh approximately 20-50 mg of solid 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde.

-

Solvent Selection: Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure sample solubility and to avoid signal overlap with the analyte.

-

Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be applied if necessary.

-

Transfer: Transfer the clear solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

Sources

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Mass spectrometry of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

An In-Depth Technical Guide to the Mass Spectrometry of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

Abstract: This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde, a key intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causal reasoning behind methodological choices. We will explore ionization strategies, predict and interpret fragmentation patterns under both hard and soft ionization conditions, and provide self-validating experimental protocols. The core objective is to equip the reader with the expert insights needed to confidently identify and characterize this molecule and its analogues using mass spectrometry.

The Analyte: A Physicochemical Profile

Before delving into mass spectrometric analysis, understanding the fundamental properties of the target molecule is paramount. 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde is a multi-functionalized aromatic compound. Its structure incorporates several key groups—a benzyloxy ether, a methoxy group, a nitro group, and an aldehyde—each contributing distinctively to its mass spectrometric fingerprint.

| Property | Value | Source |

| Chemical Formula | C₁₅H₁₃NO₅ | [1] |

| Molecular Weight | 287.27 g/mol | [1] |

| Exact Mass | 287.0794 Da | [1] |

| Melting Point | 111.5-112.5 °C | [1] |

| Structure | A benzaldehyde core with ortho-nitro, meta-methoxy, and para-benzyloxy substituents. |

Ionization Strategy: The Rationale of Choice

The selection of an ionization technique is the most critical decision in designing a mass spectrometry experiment. It dictates whether we primarily observe the intact molecule or its constituent fragments. For a molecule like 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde, a dual approach using both a "hard" and a "soft" ionization technique provides a self-validating and comprehensive structural confirmation.

-

Electron Ionization (EI): As a hard ionization technique, EI imparts significant energy into the analyte, inducing extensive and reproducible fragmentation. This is invaluable for de novo structural elucidation. The resulting mass spectrum is a complex "fingerprint" rich with structural information, allowing us to piece together the molecule's architecture by analyzing the fragments. We choose EI to break the molecule apart and understand its building blocks.

-

Electrospray Ionization (ESI): As a soft ionization technique, ESI is designed to bring molecules into the gas phase as ions with minimal fragmentation. Its primary utility is the unambiguous determination of the molecular weight via the observation of the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺).[2][3] Furthermore, by coupling ESI with tandem mass spectrometry (MS/MS), we can select the intact molecular ion and induce fragmentation in a controlled manner (Collision-Induced Dissociation, CID), providing a bridge between the gentle ionization of ESI and the structural detail of EI.

This dual strategy ensures trustworthiness: ESI confirms the mass of the "whole," while EI and ESI-MS/MS confirm the identity and arrangement of the "parts."

Analysis via Electron Ionization (EI-MS)

EI-MS is the cornerstone for identifying the fundamental structural motifs of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde. The high-energy electrons used in EI create a molecular ion radical cation (M⁺•), which is energetically unstable and undergoes predictable fragmentation to yield more stable ions.

Predicted Fragmentation Pathways

The fragmentation of this molecule is governed by the stability of the resulting ions and neutral losses. The presence of the benzyl group is particularly influential, as its cleavage leads to the highly stable tropylium ion.[4]

Key fragmentation routes include:

-

Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-O bond of the benzyloxy group. This generates the benzyl cation, which rearranges to the extremely stable, aromatic tropylium ion at m/z 91 . This peak is often the base peak in the spectrum of benzyl-containing compounds.[4]

-

Loss of Nitro Group Components: Aromatic nitro compounds commonly lose •NO (30 Da) or •NO₂ (46 Da) radicals.[5][6] This leads to expected fragments at m/z 257 ([M-NO]⁺•) and m/z 241 ([M-NO₂]⁺).

-

Loss from Aldehyde Group: The aldehyde function can lose a hydrogen radical to form an acylium ion [M-H]⁺ at m/z 286 or lose the formyl radical •CHO (29 Da) to yield a fragment at m/z 258 .[7]

-

Loss from Methoxy Group: Cleavage of a methyl radical •CH₃ (15 Da) from the methoxy group can produce an ion at m/z 272 .

These primary losses can be followed by secondary fragmentations, creating a detailed map of the molecule's structure.

Caption: Predicted EI fragmentation of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde.

Summary of Key EI-MS Fragments

| m/z Value | Proposed Identity | Neutral Loss | Significance |

| 287 | Molecular Ion (M⁺•) | - | Confirms molecular weight under EI conditions. |

| 258 | [M-CHO]⁺ | •CHO (29 Da) | Indicates presence of an aldehyde group. |

| 257 | [M-NO]⁺• | •NO (30 Da) | Characteristic of nitroaromatic compounds. |

| 241 | [M-NO₂]⁺ | •NO₂ (46 Da) | Confirms the nitro group. |

| 91 | Tropylium Ion (C₇H₇⁺) | C₈H₆NO₃• (196 Da) | Base Peak. Diagnostic for a benzyl ether moiety. |

Experimental Protocol: GC-EI-MS

-

Sample Preparation: Dissolve 1 mg of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde in 1 mL of high-purity acetonitrile or ethyl acetate.

-

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) equipped with an EI source.

-

GC Conditions:

-

Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 280 °C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 150 °C, hold for 1 minute, ramp to 300 °C at 20 °C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Data Acquisition: Full Scan Mode.

-

Analysis via Electrospray Ionization (ESI-MS)

ESI-MS is employed to gently ionize the molecule, providing a clear picture of its molecular weight and enabling targeted fragmentation experiments.

Expected Ions and Adducts

In positive-ion ESI, the analyte will primarily be observed as the protonated molecule [M+H]⁺. However, the presence of trace alkali metals in the sample or solvent can lead to the formation of adducts.[8] Aromatic aldehydes may also form unexpected adducts with solvents like methanol.[9]

| Ion | m/z Value (Da) | Formation |

| [M+H]⁺ | 288.0866 | Protonation |

| [M+Na]⁺ | 310.0685 | Sodium Adduct |

| [M+K]⁺ | 326.0425 | Potassium Adduct |

Tandem MS (MS/MS) via Collision-Induced Dissociation (CID)

By selecting the [M+H]⁺ ion (m/z 288) in the first mass analyzer and subjecting it to collisions with an inert gas (e.g., argon or nitrogen), we can induce fragmentation. The fragmentation of the even-electron [M+H]⁺ ion often differs slightly from the odd-electron M⁺• from EI, typically proceeding through the loss of stable neutral molecules.

-

Loss of the Benzyl Group: The most prominent fragmentation will be the loss of benzyl alcohol (C₇H₈O, 108 Da) or toluene (C₇H₈, 92 Da) through charge-remote fragmentation, although the direct formation of the m/z 91 ion is still highly probable.

-

Loss of Nitro Group: Loss of nitrous acid (HNO₂, 47 Da) can occur, yielding a fragment at m/z 241 .

-

Loss of Formaldehyde: A neutral loss of formaldehyde (CH₂O, 30 Da) from the methoxy group is also possible.

Caption: Predicted ESI-MS/MS fragmentation of protonated 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde.

Experimental Protocol: LC-ESI-MS/MS

-

Sample Preparation: Dissolve 1 mg of the analyte in 10 mL of a 50:50 mixture of acetonitrile and water (with 0.1% formic acid to promote protonation). Perform serial dilutions to a final concentration of ~1 µg/mL.

-

Instrumentation: Utilize a Liquid Chromatograph (LC) coupled to a tandem Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.

-

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Data Acquisition:

-

MS1 Scan: Scan from m/z 100 to 500 to identify the [M+H]⁺ ion.

-

MS2 (Product Ion) Scan: Select the precursor ion at m/z 288.1 and scan product ions from m/z 50 to 300 using a collision energy of 15-30 eV.

-

-

Data Synthesis for Unambiguous Confirmation

The power of this dual-pronged approach lies in combining the data to build an unassailable structural confirmation.

Caption: Workflow for the comprehensive structural confirmation of the analyte.

The ESI-MS data first confirms the molecular weight is correct (observed m/z 288.0866 for [M+H]⁺). Subsequently, the EI-MS data provides the structural fingerprint. The observation of the base peak at m/z 91 confirms the benzyloxy moiety. The fragments at m/z 241 and 258 confirm the presence and connectivity of the nitro and aldehyde groups relative to the core structure. The MS/MS data on the protonated molecule serves as a final validation, corroborating the key structural linkages observed in the EI spectrum. This layered, self-validating approach exemplifies the principles of scientific integrity and trustworthiness in analytical chemistry.

References

-

ResearchGate. (n.d.). GC–MS spectra of the product p-nitrobenzaldehyde showed molecular ion.... Retrieved from [Link]

-

PubChem. (n.d.). 3-Benzyloxy-4-methoxybenzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 2-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). CN102786372A - Synthesis of m-nitrobenzaldehyde derivative.

-

PubMed. (n.d.). Formation of [M + 15]+ ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. Retrieved from [Link]

-

ACD/Labs. (n.d.). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]

-

YouTube. (2018). mass spectrometry: tropylium ion. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). PROTEIN ADDUCTS OF ALDEHYDIC LIPID PEROXIDATION PRODUCTS.... Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed fragmentation patterns and characteristic ions of.... Retrieved from [Link]

-

YouTube. (2022). Lec-28 || Mass fragmentation pattern of aldehydes. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methoxypropane.... Retrieved from [Link]

-

Aston Publications Explorer. (2018). A mass spectrometry approach for the identification and localization of small aldehyde modifications of proteins. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). MASS SPECTROMETRY OF FATTY ALDEHYDES. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Fiehn Lab. (n.d.). MS Adduct Calculator. Retrieved from [Link]

-

ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-(Benzyloxy)benzaldehyde. Retrieved from [Link]

-

ACS Publications. (n.d.). Mass Spectrometry in Structural and Stereochemical Problems.... Retrieved from [Link]

-

ResearchGate. (n.d.). Adduct formation in electrospray ionisation-mass spectrometry.... Retrieved from [Link]

-

NIST. (n.d.). 4-Benzyloxy-3-methoxyphenylacetonitrile. NIST Chemistry WebBook. Retrieved from [Link]

-